REACTION_CXSMILES
|
[CH2:1]([NH2:3])[CH3:2].[CH2:4]1[CH2:10][S:7](=[O:9])(=[O:8])[O:6][CH2:5]1>O1CCCC1>[CH2:1]([NH:3][CH2:5][CH2:4][CH2:10][S:7]([OH:9])(=[O:8])=[O:6])[CH3:2]
|
Name
|
2-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25.08 g
|
Type
|
reactant
|
Smiles
|
C1COS(=O)(=O)C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooled with an ice-bath, for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The ice-bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
It was then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
to distill off the ethylamine
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
a solid crystallized at the bottom of the flask
|
Type
|
ADDITION
|
Details
|
Ether (400 mL) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to −20° C
|
Type
|
CUSTOM
|
Details
|
The supernatant was decanted
|
Type
|
ADDITION
|
Details
|
Methanol (about 120 mL) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to reflux
|
Type
|
DISSOLUTION
|
Details
|
and complete dissolution of the solid material
|
Type
|
TEMPERATURE
|
Details
|
After the solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
precipitates
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-bath
|
Type
|
FILTRATION
|
Details
|
and the solid material was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with cold methanol
|
Type
|
CUSTOM
|
Details
|
dried in vacuo (20.66 g, pure by NMR analysis)
|
Type
|
CUSTOM
|
Details
|
The solid material was recrystallized from methanol (100 mL)
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with cold methanol
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 40° C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)NCCCS(=O)(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.12 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |